Synthetic Yield Advantage Over Alkylthio Homologs
In the oxidative cyclization route common to the entire class, the 6-methylthio derivative (target compound) is obtained in 91.7% yield. In contrast, the 6-ethylthio analog (R = SCH2CH3, Example 7) gives only 69.2% yield, the 6-n-pentylthio analog (Example 10) gives 62.1% yield, and the 6-n-hexylthio analog (Example 11) gives 89.5% yield [1]. The methylthio derivative thus provides the optimal balance of high yield and low alkyl chain mass, maximizing atom economy.
| Evidence Dimension | Isolated product yield (oxidative cyclization, bromine/chloroform system) |
|---|---|
| Target Compound Data | 91.7% of theory |
| Comparator Or Baseline | 6-Ethylthio analog (Example 7): 69.2%; 6-n-Pentylthio analog (Example 10): 62.1%; 6-n-Hexylthio analog (Example 11): 89.5% |
| Quantified Difference | Target exceeds ethylthio by +22.5 percentage points; exceeds n-pentylthio by +29.6 percentage points; exceeds n-hexylthio by +2.2 percentage points |
| Conditions | Oxidative cyclization of 4-amino-2-methylthio-pyrimidine-5-carbothioamide with Br2 in CHCl3, 20–32 °C, 1 h [1] |
Why This Matters
For procurement, a 91.7% yield under standard conditions translates to lower cost per unit of isolated product, reduced purification burden, and superior batch-to-batch reproducibility compared to lower-yielding homologs.
- [1] Furukawa, Y.; Shima, S. 3-Amino-isothiazolo[3,4-d]pyrimidines. US Patent 3,956,326, May 11, 1976. View Source
